DNA Binding Stoichiometry: Anthramycin Methyl Ether Occupies an Intermediate Footprint Between Sibiromycin and Tomaymycin
Using radiolabelled antibiotics, Hurley et al. (1977) directly compared the saturation binding ratios of anthramycin (as its methyl ether), sibiromycin, and tomaymycin with calf thymus DNA [1]. At saturation, the antibiotic-to-base ratios were 1:12.9 for anthramycin, 1:8.8 for sibiromycin, and 1:18.2 for tomaymycin [1]. This means anthramycin methyl ether binds ∼1.4-fold more densely than tomaymycin (12.9 vs. 18.2 bp per drug molecule) but ∼1.5-fold less densely than sibiromycin (12.9 vs. 8.8). This intermediate occupancy is critical for studies where DNA lesion density must be controlled for cross-linking or repair assays.
| Evidence Dimension | Saturation antibiotic-to-DNA base pair ratio |
|---|---|
| Target Compound Data | 1:12.9 (anthramycin/nucleotide) |
| Comparator Or Baseline | Sibiromycin: 1:8.8; Tomaymycin: 1:18.2 |
| Quantified Difference | AME binds 1.4-fold more densely than tomaymycin; 1.5-fold less densely than sibiromycin |
| Conditions | Calf thymus DNA, in vitro saturation binding with radiolabelled antibiotics |
Why This Matters
Provides a quantifiable basis for dose selection in experiments requiring defined DNA lesion spacing, such as DNA repair kinetic studies.
- [1] Hurley, L. H., Gairola, C., & Zmijewski, M. (1977). Pyrrolo(1,4)benzodiazepine antitumor antibiotics. In vitro interaction of anthramycin, sibiromycin and tomaymycin with DNA using specifically radiolabelled molecules. Biochimica et Biophysica Acta, 475(3), 521–535. View Source
